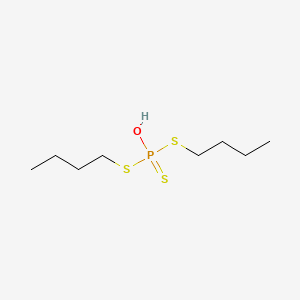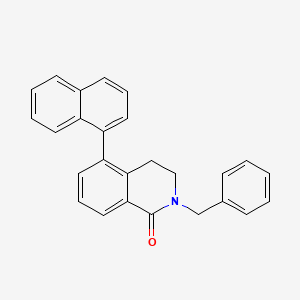
1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- is a complex organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoquinolinone core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the naphthalenyl and phenylmethyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow methods may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinolinone Derivatives: Compounds with similar core structures but different substituents.
Naphthalenyl Derivatives: Compounds with naphthalenyl groups attached to different cores.
Phenylmethyl Derivatives: Compounds with phenylmethyl groups attached to different cores.
Uniqueness
1(2H)-Isoquinolinone, 3,4-dihydro-5-(1-naphthalenyl)-2-(phenylmethyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
845252-99-5 |
|---|---|
Fórmula molecular |
C26H21NO |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-benzyl-5-naphthalen-1-yl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C26H21NO/c28-26-25-15-7-14-23(22-13-6-11-20-10-4-5-12-21(20)22)24(25)16-17-27(26)18-19-8-2-1-3-9-19/h1-15H,16-18H2 |
Clave InChI |
ATTNLHQXQKMLTN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C2=CC=CC(=C21)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)
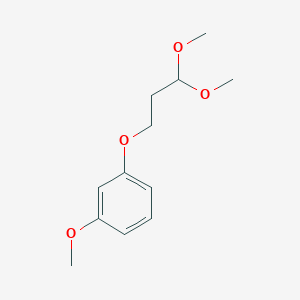
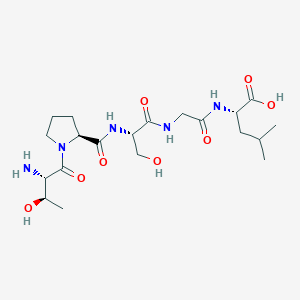
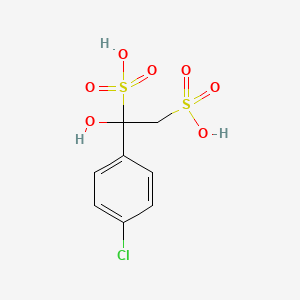
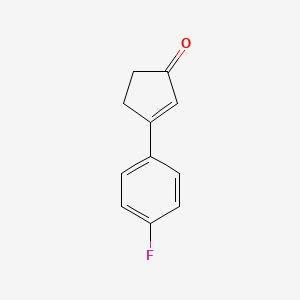

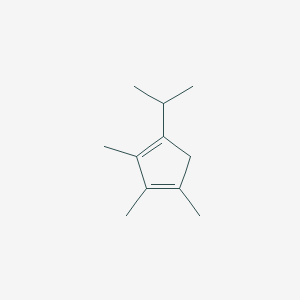
![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)
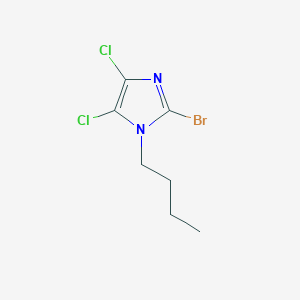
![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
methoxysilane](/img/structure/B12549350.png)
